2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido typically involves the reaction of oxane-4-sulfonyl chloride with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine group.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido can be compared with other similar compounds, such as:
N-(2-hydroxyethyl)oxane-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(2-hydroxyethyl)oxane-4-phosphonamide: Contains a phosphonamide group, offering different chemical reactivity and applications.
N-(2-hydroxyethyl)oxane-4-thioamide: Features a thioamide group, which can impart unique biological activities.
The uniqueness of this compound lies in its sulfonamide group, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-hydroxyethyl)oxane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-4-3-8-13(10,11)7-1-5-12-6-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDVTHFWLTREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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